Product packaging for Cyanobutadiene(Cat. No.:CAS No. 59866-32-9)

Cyanobutadiene

Cat. No.: B14615423
CAS No.: 59866-32-9
M. Wt: 75.07 g/mol
InChI Key: WRARULQOSOCOQD-UHFFFAOYSA-N
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Description

Cyanobutadiene refers to a series of C5H5N isomers, such as (E)-1-cyano-1,3-butadiene, (Z)-1-cyano-1,3-butadiene, and 2-cyano-1,3-butadiene, which are of significant interest to the research community . These compounds are primarily investigated for their role as intermediates in reaction mechanisms that may lead to the formation of more complex nitrogen-containing cyclic molecules, providing valuable insights into chemical synthesis pathways . A key area of application is in the field of astrochemistry, where the pure isolates are essential for obtaining laboratory rotational spectra. These spectra are the critical reference data needed to search for and identify these molecules in interstellar space using radioastronomy, helping to unravel the molecular complexity of the universe . The synthesis and study of these reactive compounds enable advancements in molecular spectroscopy and expand our understanding of chemical processes in extreme environments. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HN B14615423 Cyanobutadiene CAS No. 59866-32-9

Properties

CAS No.

59866-32-9

Molecular Formula

C5HN

Molecular Weight

75.07 g/mol

IUPAC Name

penta-2,4-diynenitrile

InChI

InChI=1S/C5HN/c1-2-3-4-5-6/h1H

InChI Key

WRARULQOSOCOQD-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC#N

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

Cyanobutadiene and its isomers have applications in organic chemistry, molecular spectroscopy, and astrochemistry . The four this compound isomers include (E)-1-cyano-1,3-butadiene (E-1), (Z)-1-cyano-1,3-butadiene (Z-1), 4-cyano-1,2-butadiene (2), and 2-cyano-1,3-butadiene (3) .

Scientific Research Applications

  • Organic Synthesis Stereoselective and semi-selective synthetic routes were developed to acquire the necessary quantities of each isomer, depicted on the right .
  • Astrochemistry this compound isomers are of considerable interest to the astrochemistry communities . The preparation of pure samples of these reactive compounds enables measurement of their laboratory rotational spectra, which are the critical data needed to search for these species in space by radioastronomy .
  • Molecular Spectroscopy The procedures reported in this work enable detailed studies of the high-resolution rotational spectroscopy of the four this compound isomers . The rotational spectrum of each of these compounds is very complex; having a pure sample, for which spectral features are not obscured by impurities, is critical to achieve a sophisticated analysis of the complex spectrum .
  • Spectroscopic measurements Improved isolation of these nitriles allows new spectroscopic measurements of broad interest to the chemistry community .
  • Computational Chemistry Computational chemistry through Gaussian and CFOUR is used to support the prediction and interpretation of experimental results . The diastereoselectivity observed in the synthesis of E-1-cyano-1,3-butadiene via the Curtin-Hammett principle was rationalized using the computed potential energy surface .

Case studies

  • Synthesis and Characterization of this compound Isomers Four this compound isomers were synthesized in good yields and isolated as pure compounds : (E)-1-cyano-1,3-butadiene (E-1), (Z)-1-cyano-1,3-butadiene (Z-1), 4-cyano-1,2-butadiene (2), and 2-cyano-1,3-butadiene (3) . A diastereoselective synthesis was developed to generate (E)-1-cyano-1,3-butadiene (1) (10:1 E/Z) via tandem SN2 and E2' reactions .
  • Rotational Spectra of Three this compound Isomers Three this compound isomers have been synthesized and their rotational spectra analyzed in the 130–375 GHz frequency range .
  • HCN Isomerization Phase-space reaction network on a multisaddle energy landscape: HCN isomerization .

Comparison with Similar Compounds

Key Properties

  • Reactivity: The cyano group enhances electrophilicity, promoting dimerization and participation in Diels-Alder reactions .
  • Luminescence: Tetracyanobutadiene derivatives display unusual near-infrared (NIR) luminescence (650–900 nm), attributed to intramolecular charge transfer (ICT) between cyano groups and the conjugated π-system .

Comparison with Similar Compounds

This compound is compared below with structurally analogous compounds, focusing on electronic properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Substituents Key Properties Applications Reference
1-Cyanobutadiene –CN at position 1 Forms four dimers (la–ld) upon heating; high electrophilicity Polymer precursors, organic synthesis
2-Fluorobutadiene –F at position 2 Revised dimer structures; lower electron-withdrawing strength vs. –CN Electronic material intermediates
1,1,4,4-Tetrathis compound –CN at positions 1,1,4,4 NIR luminescence (650–900 nm); strong ICT effects Bio-imaging, optoelectronics
2-Cyanobutadiene –CN at position 2 Distinct dimerization pathways; intermediate reactivity vs. 1-cyano isomer Specialty chemical synthesis

Key Findings from Comparative Studies

Electronic Effects: Cyano groups (–CN) are stronger electron-withdrawing groups than fluorine (–F), leading to greater polarization of the butadiene backbone in this compound. This enhances electrophilicity and dimerization rates compared to fluorobutadiene . Tetrathis compound derivatives exhibit redshifted absorption/emission spectra due to extended conjugation, a feature absent in mono-substituted analogs .

Dimerization Behavior: 1-Cyanobutadiene: Thermal dimerization produces a mixture of four dimers (la–ld), with structures confirmed via NMR and X-ray crystallography. This contrasts with 2-fluorobutadiene, which forms fewer dimers due to steric and electronic differences . 2-Cyanobutadiene: A newly isolated dimer exhibits regioselectivity distinct from the 1-cyano isomer, highlighting the impact of substituent position on reaction pathways .

Optoelectronic Applications: Tetrathis compound’s NIR luminescence is exploited in bio-imaging and light-emitting diodes (LEDs), whereas mono-cyano and fluoro derivatives lack such functionality . Fluorobutadiene derivatives are more suited for conductive polymers due to balanced electron-withdrawing and donating properties .

Q & A

Q. How does this compound’s polymerization behavior vary under radical vs. anionic initiation, and what characterization methods differentiate mechanisms?

  • Methodological Answer : Monitor polymerization kinetics via in-situ Raman spectroscopy. GPC and MALDI-TOF analyze molecular weight distributions, while ESR spectroscopy detects radical intermediates. Compare with Mayo-Williams plots for mechanism validation .

Methodological Guidelines for Rigorous Research

  • Data Validation : Cross-reference experimental results with Reaxys or SciFinder entries for consistency with prior studies .
  • Reproducibility : Document inert-atmosphere techniques (glovebox/Schlenk) and calibration curves for instrumentation .
  • Ethical Compliance : Adopt Green Chemistry principles (solvent recycling, waste minimization) in synthesis protocols .

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